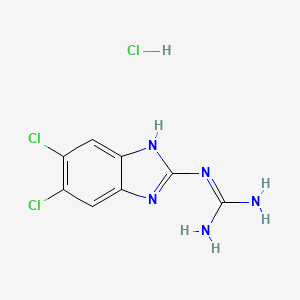
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dichloro-1H-benzoimidazole with guanidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions result in the formation of various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
Mécanisme D'action
The mechanism of action of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may bind to the active site of an enzyme, blocking its function and leading to the death of the pathogen .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-1H-benzoimidazole: A precursor in the synthesis of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine.
2-(2,2,2-Trifluoroethyl benzimidazole): Known for its tissue-selective androgen receptor modulation properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of guanidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
41926-90-3 |
|---|---|
Formule moléculaire |
C8H8Cl3N5 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N5.ClH/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12;/h1-2H,(H5,11,12,13,14,15);1H |
Clé InChI |
BQFWXJXJSLALAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



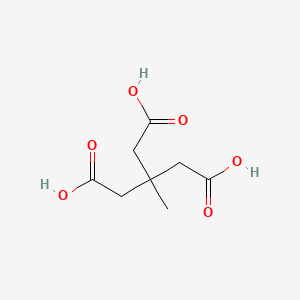
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
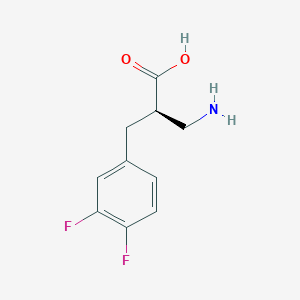
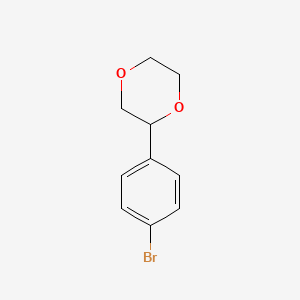
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
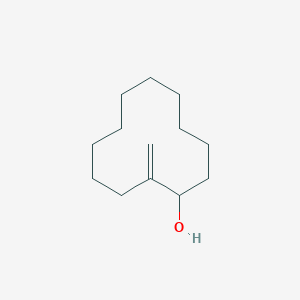
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
